4-Methyldec-5-ynoic acid
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Overview
Description
4-Methyldec-5-ynoic acid is an organic compound with the molecular formula C11H18O2 It is a member of the alkynoic acids, characterized by the presence of both an alkyne group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyldec-5-ynoic acid typically involves the alkylation of terminal alkynes followed by oxidation. One common method is the reaction of 4-methyl-1-pentyne with a suitable alkyl halide under basic conditions to form the corresponding alkyne. This is followed by oxidation using reagents such as potassium permanganate or ozone to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyldec-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alcohols (ROH) in the presence of acid catalysts for esterification.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Esters, amides, anhydrides.
Scientific Research Applications
4-Methyldec-5-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyldec-5-ynoic acid involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems. Additionally, the carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Tetradec-5-ynoic acid: Another alkynoic acid with a longer carbon chain.
Pent-4-ynoic acid: A shorter-chain alkynoic acid with similar reactivity.
Uniqueness: 4-Methyldec-5-ynoic acid is unique due to its specific carbon chain length and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
CAS No. |
823785-60-0 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-methyldec-5-ynoic acid |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-10(2)8-9-11(12)13/h10H,3-5,8-9H2,1-2H3,(H,12,13) |
InChI Key |
BVCVCGCVVQTMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)CCC(=O)O |
Origin of Product |
United States |
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